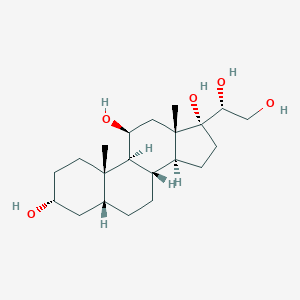

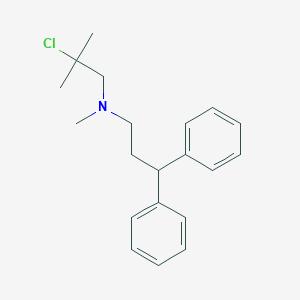

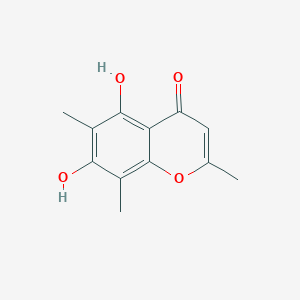

![molecular formula C12H15NO2 B145578 乙酸,2-[[(1R)-1-苯乙基]亚氨基],乙酯 CAS No. 37662-05-8](/img/structure/B145578.png)

乙酸,2-[[(1R)-1-苯乙基]亚氨基],乙酯

描述

The compound , Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester, is a chemical that belongs to the class of imino esters. These compounds are characterized by the presence of an imino group (a nitrogen atom double-bonded to a carbon atom) attached to an acetic acid ester moiety. While the specific compound is not directly mentioned in the provided papers, the general class of compounds and their reactions can be inferred from the related research.

Synthesis Analysis

The synthesis of related imino esters can be complex, involving multiple steps and reagents. For example, the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester is achieved through the reaction of tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate . This synthesis route indicates that similar methods could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials to introduce the 1-phenylethyl group.

Molecular Structure Analysis

The molecular structure of imino esters is significant because it influences their reactivity and the types of reactions they can undergo. The presence of the imino group adjacent to an ester function can lead to unique chemical behavior, such as the formation of cyclic intermediates in certain reactions . Understanding the molecular structure is crucial for predicting the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Imino esters are versatile in chemical reactions. They can serve as substitutes in allylation reactions, as seen with the N-tert-butylsulfonyl imino ester . Additionally, the kinetics of reactions involving imino esters, such as the acetic acid-catalyzed ring-opening reaction of oxazolinones with amino acid ethyl esters, can be influenced by the nature of the substituents on the esters, indicating a polar effect on the reaction rate . These findings suggest that the compound may also participate in similar reactions, with its reactivity influenced by the specific substituents present in its structure.

Physical and Chemical Properties Analysis

The physical properties such as boiling points and solubility in organic solvents are important for handling and purification of imino esters . For instance, alkyl 2-azidoacetates, which are structurally related to the compound , have boiling points that vary depending on the alkyl group and are soluble in most organic solvents . These properties are essential for the practical use of the compound, including storage and precautions for safe handling.

科学研究应用

合成和化学性质

- 乙酸乙酯的合成及其化学性质,包括水解、脱羧、肼解和腙的形成,已得到广泛的研究。其中一些化合物表现出多种生物活性,如杀真菌、抗菌、抗心律失常,以及对脑律发生的效应(Anisimova 等,2011)。还合成了类似的化合物,表现出水解、脱羧和肼解等化学性质,并具有显着的生物活性(Anisimova 等,2011)。

生物催化和风味工业

- 该化合物已参与天然风味生产的生物催化过程。例如,研究了在无溶剂系统中使用填充床生物反应器连续合成2-苯乙基乙酸酯,显示出显着的转化率(Huang 等,2020)。此外,开发了从可再生原料生物生产天然苯乙基乙酸酯、苯乙酸、苯乙基乙酸酯和苯乙基苯乙酸酯的方法,为生产这些香料化学品提供了一种绿色且可持续的方法(Sekar 等,2022)。

酯合成和分析

- 研究了生产酯的各种方法,这些酯在工业中用作溶剂、香料、调味剂和前体,特别强调了生物催化剂为在更温和的条件下进行反应提供了机会,从而产生更高质量的产品(Yadav & Trivedi,2003)。使用气相色谱-质谱法对2-乙酰己酸乙酯等化合物进行了分析,这些化合物广泛用作麻醉剂、香料、药品等,揭示了反应液中存在不同的化合物(Ming,2007)。

微生物生产和生物合成

- 讨论了微生物生产乙酸乙酯(一种在食品、饮料和溶剂领域广泛使用的短链酯)的前景。将生物质衍生的糖微生物转化为乙酸乙酯被认为是当前不可持续且能源密集型工艺的可持续替代方案(Zhang 等,2020)。此外,在大肠杆菌中设计了全细胞生物催化的扩展能力以生产各种酯,突出了生产用于众多行业的各种中小型挥发性酯的巨大潜力(Rodriguez 等,2014)。

属性

IUPAC Name |

ethyl 2-[(1R)-1-phenylethyl]iminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFZIBNRJPBOBX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=NC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C=N[C@H](C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

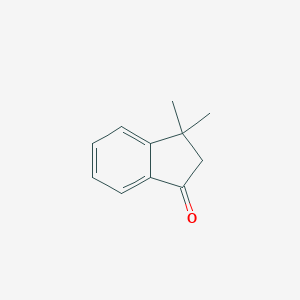

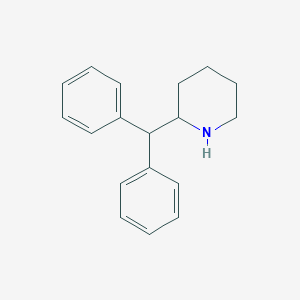

![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)

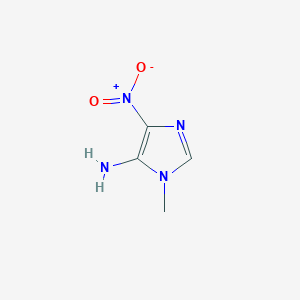

![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)